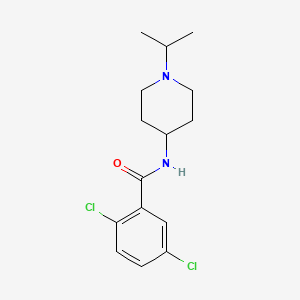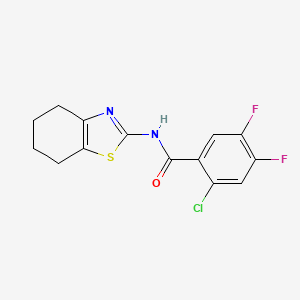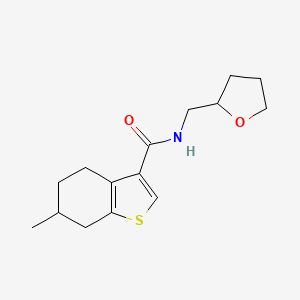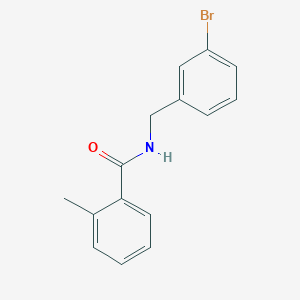
1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine
Vue d'ensemble
Description
1-(3-Methylbutanoyl)-4-(2-thienylsulfonyl)piperazine, also known as MTSBZP, is a novel compound that has shown great potential in scientific research. This compound belongs to the family of piperazines, which are known for their diverse biological activities. MTSBZP has been synthesized using a simple and efficient method, making it a promising candidate for further studies.
Mécanisme D'action
The mechanism of action of 1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine is not fully understood, but it is believed to act on the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a decrease in the excitability of neurons, resulting in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter. These effects contribute to its anxiolytic and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine is its high purity and stability, making it an ideal candidate for lab experiments. Its simple synthesis method and low cost also make it an attractive candidate for large-scale production. However, its mechanism of action is not fully understood, which limits its potential for therapeutic applications.
Orientations Futures
1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine has shown great potential in scientific research, and there are several future directions that can be explored. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, its potential as a drug delivery system for other compounds can also be explored.
Conclusion
1-(3-Methylbutanoyl)-4-(2-thienylsulfonyl)piperazine is a promising compound for scientific research. Its simple synthesis method, high purity, and diverse biological activities make it an attractive candidate for further studies. Its potential as a therapeutic agent for neurological disorders and drug delivery system for other compounds should be explored in future studies.
Applications De Recherche Scientifique
1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential application in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine has also been investigated for its potential as a therapeutic agent for various neurological disorders, such as epilepsy and anxiety.
Propriétés
IUPAC Name |
3-methyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-11(2)10-12(16)14-5-7-15(8-6-14)20(17,18)13-4-3-9-19-13/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODBLBGOPQBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4433352.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4433363.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4433369.png)


![methyl {3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}carbamate](/img/structure/B4433409.png)
![methyl 5-benzyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433417.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4433433.png)
![methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4433441.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4433450.png)
